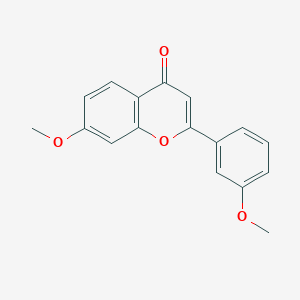

7,3'-Dimethoxyflavone

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

6802-49-9 |

|---|---|

Formule moléculaire |

C17H14O4 |

Poids moléculaire |

282.29 g/mol |

Nom IUPAC |

7-methoxy-2-(3-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)16-10-15(18)14-7-6-13(20-2)9-17(14)21-16/h3-10H,1-2H3 |

Clé InChI |

GUHXVSRRBMHSSC-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC |

SMILES canonique |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC |

Autres numéros CAS |

6802-49-9 |

Origine du produit |

United States |

Chemical Synthesis and Biosynthetic Pathways of 7,3 Dimethoxyflavone and Analogs

Synthetic Routes for 7,3'-Dimethoxyflavone Derivatives

Traditional organic synthesis provides reliable methods for constructing the flavone (B191248) skeleton and introducing specific functional groups. These routes often begin with the formation of a chalcone (B49325) precursor, which is then cyclized to form the characteristic flavone ring system.

A primary and versatile method for synthesizing flavones is the oxidative cyclization of 2'-hydroxychalcone (B22705) precursors. ijasrm.comugm.ac.id This reaction forms the central heterocyclic C-ring of the flavone. The general mechanism can proceed through two main speculative pathways: an intramolecular oxo-Michael addition followed by elimination, or isomerization to a flavanone (B1672756) intermediate which is then oxidized to the flavone. chemijournal.com

To synthesize this compound, the required precursor is 2'-hydroxy-4,3'-dimethoxychalcone. biosynth.com Various oxidizing agents can be employed for the cyclization step, each with different efficiencies and reaction conditions. A common and effective system is the use of iodine (I₂) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). ijasrm.comugm.ac.id This method has been successfully used to synthesize analogous structures like 7-hydroxy-3',4'-dimethoxyflavone from its corresponding 2',4'-dihydroxy-3,4-dimethoxychalcone (B1655851) precursor. researchgate.net The reaction typically involves refluxing the chalcone with a catalytic amount of iodine in DMSO, leading to good yields of the flavone. koreascience.kr Other reagents reported for this transformation include selenium dioxide (SeO₂), palladium on carbon (Pd-C), and peroxides, though conditions often require higher temperatures or longer reaction times. ijasrm.comchemijournal.com

Table 1: Reagents for Oxidative Cyclization of 2'-Hydroxychalcones to Flavones

| Reagent/System | Typical Conditions | Reported Yields | Reference |

|---|---|---|---|

| I₂ in DMSO | Reflux, 3-6 hours | 60-70% | ijasrm.comkoreascience.kr |

| SeO₂ | Reflux, 12-48 hours | ~25% (can be low) | ijasrm.com |

| Pd-C (10%) | Heating above melting point, reduced pressure, 1 hour | 50-60% | ijasrm.com |

| H₂O₂/NaOH | Room temperature, stirring | ~65% | chemijournal.com |

| Ammonium Iodide (in situ I₂) | Neat (solvent-free), heating | Up to 92% | researchgate.net |

The chalcone precursors necessary for oxidative cyclization are most commonly synthesized via the Claisen-Schmidt condensation. scitepress.orgmdpi.com This base-catalyzed reaction involves the condensation of a substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde (B42025) to form an α,β-unsaturated ketone, which is the chalcone. biosynth.com

For the synthesis of the 2'-hydroxy-4,3'-dimethoxychalcone needed for this compound, the starting materials are 2-hydroxy-4-methoxyacetophenone and 3-methoxybenzaldehyde. The reaction is typically carried out in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcohol solvent or under solvent-free grinding conditions. scitepress.orgmdpi.comresearchgate.net This method is highly versatile and has been used to prepare a wide array of chalcone derivatives, such as 2',4'-dihydroxy-3,4-dimethoxychalcone and 2'-hydroxy-5'-chloro-3,4-dimethoxychalcone, with yields often exceeding 80-90%. researchgate.netscitepress.orgunmul.ac.id The efficiency of the condensation can be influenced by the choice of base, with NaOH and KOH generally providing high yields. scitepress.org

Once the basic flavone skeleton is formed, derivatization strategies allow for the synthesis of a wide range of analogs with modified properties. mdpi.com These modifications can involve adding or altering functional groups on the A, B, or C rings of the flavone structure.

Common derivatization techniques include:

Alkylation and Acylation: Hydroxyl groups on the flavone ring can be converted to ethers or esters. For example, 5,7-dihydroxyflavones have been O-methylated to produce analogs like 5-hydroxy-7-methoxyflavones. koreascience.kr

Introduction of Functional Groups: Groups such as amino, nitro, or oxime functionalities can be introduced. Modifications of 5,7-dimethoxyflavone (B190784) to include these groups have been shown to alter biological activity. researchgate.net

Halogenation: Introducing halogen atoms, like fluorine, can significantly impact the electronic properties and bioavailability of the molecule.

Metal Complexation: Flavonoids with hydroxyl groups can be derivatized by forming complexes with metal ions, such as zinc, which can lead to new biological properties. nih.gov

Glycosylation: Attaching sugar moieties to the flavone core is a common natural modification that can be replicated synthetically to improve solubility and alter pharmacokinetics.

These strategies are crucial for developing structure-activity relationships and optimizing flavonoids for specific applications. mdpi.comresearchgate.net

Claisen-Schmidt Condensation in Flavone Synthesis

Enzymatic and Biotechnological Approaches in Flavone Synthesis

As an alternative to chemical synthesis, biotechnological methods using enzymes and engineered microorganisms are gaining prominence for flavonoid production. frontiersin.orgmdpi.com These approaches offer the potential for more sustainable and highly specific synthesis under mild conditions. mit.edu

O-methylation is a key step in the biosynthesis of many flavonoids, including this compound. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which use S-adenosyl-L-methionine (SAM) as a methyl group donor. researchgate.netmdpi.com Plant OMTs often exhibit high regioselectivity, meaning they specifically target certain hydroxyl groups on the flavonoid scaffold. wikipedia.orgtandfonline.com

To produce this compound from a dihydroxyflavone precursor, OMTs with specificity for the 7-OH and 3'-OH positions are required. researchgate.net Researchers have identified and characterized numerous flavonoid O-methyltransferases (FOMTs) from various plant and microbial sources that could be used for this purpose. researchgate.netmdpi.com For instance, a rice-derived OMT, ROMT-9, shows high regiospecificity for the 3'-position of luteolin (B72000) to produce chrysoeriol. nih.gov Similarly, OMTs that specifically methylate the 7-position of flavones and isoflavones have been isolated from species like Hordeum vulgare and Streptomyces avemilitilis. researchgate.netjmb.or.kr An OMT from Citrus reticulata (CrOMT2) has been shown to be a multifunctional enzyme that can methylate the 3'-, 5'-, and 7-OH positions of certain flavonoids. mdpi.com The discovery of novel OMTs, such as a 4'-OMT from Catharanthus roseus, further expands the toolkit for enzymatic flavonoid modification. nih.gov

Table 2: Examples of Flavonoid O-Methyltransferases (OMTs)

| Enzyme Name/Code | Source Organism | Known Regioselectivity (Target Position) | Reference |

|---|---|---|---|

| ROMT-9 | Oryza sativa (Rice) | 3'-OH, 5'-OH | researchgate.netnih.gov |

| F1-OMT | Hordeum vulgare (Barley) | 7-OH | researchgate.net |

| CrOMT2 | Citrus reticulata (Tangerine) | 3'-OH, 5'-OH, 7-OH | mdpi.com |

| CrOMT6 | Catharanthus roseus | 4'-OH | nih.gov |

| DnrK | Streptomyces peucetius | 7-OH | jmb.or.kr |

Metabolic engineering of microbial hosts like Escherichia coli and Saccharomyces cerevisiae provides a powerful platform for the de novo production of flavonoids. mdpi.comnih.govscienceopen.com This approach involves introducing the entire biosynthetic pathway from plants into a microbial "cell factory," allowing for the production of complex molecules from simple carbon sources like glucose. frontiersin.orgmit.edu

Key strategies to enhance flavonoid production in engineered microbes include:

Enhancing Precursor Supply: The biosynthesis of flavonoids requires precursors like malonyl-CoA. mdpi.com Engineering the host's central metabolism to increase the intracellular pool of these precursors is a critical optimization step. mdpi.com

Blocking Competing Pathways: To channel metabolic flux towards the desired flavonoid, competing pathways that also consume the precursors can be downregulated or knocked out using tools like CRISPR interference. researchgate.net

Enzyme Engineering: The performance of plant-derived enzymes in a microbial host can be suboptimal. Protein engineering can be used to improve the activity, stability, or specificity of key enzymes, such as OMTs, to increase the final product titer. nih.gov

Pathway Balancing: Fine-tuning the expression levels of each enzyme in the pathway is crucial to avoid the accumulation of toxic intermediates and to maximize the final yield. mdpi.com

These bioengineering strategies are paving the way for the large-scale, sustainable production of specific flavonoids and their derivatives for various applications. frontiersin.orgnih.gov

O-Methyltransferase-Catalyzed Biotransformations

Plant Biosynthetic Pathways for Dimethoxyflavones

The biosynthesis of dimethoxyflavones, including this compound, is a specialized branch of the broader flavonoid pathway, which itself originates from the general phenylpropanoid pathway. mdpi.comresearchgate.net This metabolic cascade begins with primary metabolites and, through a series of enzymatic steps, generates the core flavonoid skeleton that is subsequently modified to produce a vast array of compounds. biotech-asia.orgmdpi.com

The journey to this compound begins with the shikimate pathway, which produces the aromatic amino acid phenylalanine. mdpi.com The general phenylpropanoid pathway then takes over, converting phenylalanine into key precursors for flavonoid synthesis. mdpi.comresearchgate.net

The initial committed step is the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. mdpi.com Subsequently, cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group onto the phenyl ring, yielding p-coumaric acid. mdpi.com The final step of this general pathway involves the activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL) , which attaches a coenzyme A (CoA) molecule to form p-coumaroyl-CoA. mdpi.comresearchgate.net This activated molecule stands at a critical juncture, ready to enter the flavonoid-specific biosynthetic branch. mdpi.com

Table 1: Key Enzymes in the General Phenylpropanoid Pathway

| Enzyme | Abbreviation | Substrate | Product |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA |

The formation of the characteristic C6-C3-C6 flavonoid skeleton is initiated by chalcone synthase (CHS) . mdpi.comnih.gov This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone, specifically naringenin (B18129) chalcone. mdpi.comoup.comoup.com CHS is a highly conserved enzyme and represents the entry point from the general phenylpropanoid pathway into flavonoid biosynthesis. mdpi.comresearchgate.net

The open-chain chalcone is then cyclized into a flavanone in a reaction catalyzed by chalcone isomerase (CHI) . nih.govresearchgate.net This enzyme facilitates an intramolecular cyclization of naringenin chalcone to form the tricyclic flavanone, naringenin. mdpi.comoup.com Naringenin is a crucial intermediate, serving as the precursor for various classes of flavonoids, including the flavones. nih.govfrontiersin.org The subsequent modifications, including hydroxylation and methoxylation at specific positions on the A and B rings, are what ultimately lead to the formation of diverse dimethoxyflavones like this compound. mdpi.com The methoxy (B1213986) groups are added by specific O-methyltransferase (OMT) enzymes, which transfer a methyl group from S-adenosyl-L-methionine to a hydroxyl group on the flavonoid backbone. mdpi.com

Table 2: Enzymes of Flavonoid Skeleton Formation

| Enzyme | Abbreviation | Action |

|---|---|---|

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. |

| Chalcone isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to naringenin. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Methoxylation Patterns on Biological Efficacy

The presence and position of methoxy (B1213986) (-OCH₃) groups on the flavone (B191248) skeleton are critical determinants of a compound's biological profile. These groups can influence properties such as lipophilicity, metabolic stability, and the ability to form specific interactions with cellular components. fiveable.mescienceopen.com

Significance of Specific Methoxyl Group Positions (e.g., 3', 4', 7, 6-positions)

The location of methoxyl groups on the A and B rings of the flavone structure significantly influences its biological activity. For instance, a methoxy group at the 3'-position has been identified as a crucial element for the antiproliferative activity of some flavones. nih.gov In fact, among a series of synthetic polymethoxyflavones (PMFs), 7,3'-dimethoxyflavone demonstrated the most potent cytotoxic activity against HL60 leukemia cells, highlighting the importance of this specific methoxylation pattern. nih.gov

The degree of methoxylation on the A-ring also plays a vital role. Studies have shown that a higher degree of methoxylation on the A-ring can enhance the antiproliferative activity of PMFs. nih.gov Conversely, an increase in the number of methoxyl groups on the B-ring has been observed to reduce activity. iiarjournals.org The position on the A-ring is also a determining factor; for example, 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) displayed moderate activity, whereas 6-methoxyflavone (B191845) showed no activity in one study. iiarjournals.org

The following table summarizes the impact of methoxyl group positioning on the antiproliferative activity of various flavones against HL60 cells.

| Compound | A-Ring Methoxy | B-Ring Methoxy | IC50 (µM) | Activity |

| This compound | 7-OCH₃ | 3'-OCH₃ | Potent | High |

| 5-Methoxyflavone | 5-OCH₃ | None | 48 | Moderate |

| 7-Methoxyflavone | 7-OCH₃ | None | 68 | Moderate |

| 6-Methoxyflavone | 6-OCH₃ | None | >400 | Inactive |

Data sourced from studies on HL60 leukemia cells. nih.goviiarjournals.org

Role of A-Ring and B-Ring Substitutions

Substitutions on both the A and B rings of the flavone core are fundamental to its biological function. The A-ring, with its potential for methoxylation, appears to be crucial for interaction with target molecules. iiarjournals.org A higher degree of methoxylation on the A-ring is often correlated with enhanced antiproliferative effects. nih.gov

In contrast, the substitution pattern on the B-ring can have opposing effects. While a 3'-methoxy group is important for antiproliferative action, increasing the number of methoxy groups on the B-ring generally diminishes this activity. iiarjournals.org For instance, the attachment of more than two methoxyl groups to the B-ring has been shown to completely abolish the antiproliferative activity in certain contexts. iiarjournals.org This suggests a delicate balance in the lipophilic and electronic properties of the B-ring is necessary for optimal efficacy.

Contribution of Hydroxyl Groups to Bioactivity

While methoxylation is key, the presence and position of hydroxyl (-OH) groups also significantly modulate the biological activity of flavones. These groups can participate in hydrogen bonding and alter the electronic properties of the molecule.

Importance of Free Hydroxyl Groups (e.g., 7-position)

The presence of a free hydroxyl group, particularly at the 7-position of the flavone A-ring, can be critical for certain biological activities. lookchem.com For example, a study on quercetin (B1663063) derivatives revealed that a free hydroxyl group at the 7-position is required for strong hemoglobin F-inducing activity. lookchem.com However, the role of hydroxyl groups can be complex and context-dependent. In some instances, a hydroxyl group on the A-ring can have an opposite effect on activity compared to a methoxy group at the same position. For example, while 7-methoxyflavone showed moderate antiproliferative activity, 7-hydroxyflavone (B191518) was found to be inactive in the same study. iiarjournals.org Conversely, 6-hydroxyflavone (B191506) displayed activity while 6-methoxyflavone did not. iiarjournals.org This highlights the nuanced and often unpredictable influence of hydroxyl versus methoxyl substitution at specific positions.

The following table illustrates the contrasting effects of hydroxyl and methoxyl groups at specific positions on the A-ring on antiproliferative activity in HL60 cells.

| Compound | Substitution | IC50 (µM) | Activity |

| 7-Methoxyflavone | 7-OCH₃ | 68 | Moderate |

| 7-Hydroxyflavone | 7-OH | Inactive | Inactive |

| 6-Methoxyflavone | 6-OCH₃ | >400 | Inactive |

| 6-Hydroxyflavone | 6-OH | 89 | Active |

Data sourced from a study on HL60 cells. iiarjournals.org

Effects of Hydroxyl Group Alkylation

Alkylation, the process of replacing a hydrogen atom of a hydroxyl group with an alkyl group, can significantly alter the biological properties of flavonoids. Generally, alkylation of a hydroxyl group, such as in the formation of a methoxy group, can increase the antiproliferative activity of the compound. nih.govpreprints.org This is often attributed to increased metabolic stability and enhanced membrane permeability. researchgate.netnih.gov For example, the alkylation of the hydroxyl group at position 3 has been shown to generally increase the antiproliferative activity of flavonols against prostate cancer cell lines. nih.govpreprints.org

Computational Approaches in SAR Analysis

To further elucidate the complex relationship between flavonoid structure and biological activity, researchers increasingly employ computational methods. Quantitative Structure-Activity Relationship (QSAR) and other in silico techniques are powerful tools for building models that can predict the biological activity of compounds based on their chemical structures. tandfonline.comd-nb.info

These computational approaches involve generating molecular descriptors that encode the chemical information of a structure and then using statistical methods to correlate these descriptors with biological activity. d-nb.info For instance, 2D-QSAR models have been developed to understand the inhibitory activity of flavonoids on various targets. nih.gov Such models can help identify key structural features, like the lack of a 2,3-double bond or an increased number of methoxylated substitutions, that are beneficial for a specific biological effect. nih.gov Molecular docking simulations can further provide insights into how these molecules interact with their protein targets at an atomic level, helping to explain the observed SAR trends. nih.govnih.gov These computational studies are invaluable for the rational design of new flavonoid derivatives with improved potency and selectivity. tandfonline.comcolab.ws

Quantitative Structure-Activity Relationship (QSAR) Models (e.g., CoMFA)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural properties of a series of compounds with their biological activities. These models aim to predict the activity of new compounds based on their chemical features. A prominent 3D-QSAR method is the Comparative Molecular Field Analysis (CoMFA).

While specific CoMFA studies focusing exclusively on this compound are not extensively detailed in the public domain, broader studies on flavonoid derivatives provide insights into the structural features that are important for their biological activities. For instance, a 3D-QSAR study on a series of 53 natural flavonoids as acetylcholinesterase inhibitors utilized CoMFA to build a predictive model. globalresearchonline.net This model demonstrated a high correlation between the steric and electrostatic fields of the molecules and their inhibitory activity. globalresearchonline.net The best CoMFA model in this study yielded a cross-validated q² of 0.810 and a non-cross-validated r² of 0.961, indicating a robust and predictive model. globalresearchonline.net The analysis revealed that steric contributions accounted for 63.2% and electrostatic contributions for 36.8% of the model. globalresearchonline.net

Another study conducting a CoMFA on flavone derivatives for their anti-oxidative activities also highlights the importance of electrostatic fields. koreascience.kr The analysis of the electrostatic contours showed that electronegative substituents are favored at the 3-hydroxyl group and the C-6 position of the A ring, while electropositive substituents are favored near the C-4' position in the B ring and the C-7 position in the A ring. koreascience.kr

For this compound, the methoxy groups at the 7 and 3' positions are key determinants of its electronic and steric properties. The electron-donating nature of these methoxy groups can influence the molecule's interaction with cellular targets. QSAR studies help to quantify these effects and predict how modifications to the flavone backbone might enhance or diminish its biological efficacy.

Table 1: Key Parameters in a CoMFA Study of Flavonoid Derivatives as Acetylcholinesterase Inhibitors globalresearchonline.net

| Parameter | Value/Contribution | Significance |

| Cross-validated q² | 0.810 | Indicates good predictive ability of the model. |

| Non-cross-validated r² | 0.961 | Shows a strong correlation between predicted and actual activity. |

| Steric Contribution | 63.2% | Highlights the importance of the shape and size of the molecule for its activity. |

| Electrostatic Contribution | 36.8% | Emphasizes the role of charge distribution in ligand-receptor binding. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, interacts with the active site of a protein.

Several studies have utilized molecular docking to investigate the interaction of flavones with various biological targets. For example, in a study of synthetic flavones as potential CDK2 inhibitors, molecular docking revealed that most flavones, including a related compound 3',5'-dimethoxyflavone, interacted with the Leu83 residue in the CDK2 binding site. imrpress.com Molecular dynamics simulations further confirmed that for 3',5'-dimethoxyflavone, a hydrogen bond was maintained between the carbonyl group of the C-ring and the backbone NH of Leu83 for a significant portion of the simulation time. imrpress.com

In the context of anticholinesterase activity, docking studies on flavones have been performed to understand their binding to acetylcholinesterase (AChE). globalresearchonline.net These studies help to visualize the binding conformation and identify key interactions within the enzyme's active site. globalresearchonline.net Such insights are crucial for designing new molecules with improved inhibitory potential. globalresearchonline.net

A study on flavonoids from Salvia amarissima as PTP-1B inhibitors used molecular docking to predict the binding affinity of the compounds. nih.gov Although this study focused on a hydroxylated analog, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (B1249847), the docking analysis provided valuable information on how this class of compounds interacts with the enzyme's allosteric site. nih.gov

These simulations provide a structural basis for the observed biological activities of flavonoids and guide the rational design of new derivatives with enhanced therapeutic properties.

Table 2: Examples of Molecular Docking Studies on Flavonoids

| Flavonoid/Derivative | Target Protein | Key Interaction Findings | Reference |

| 3',5'-Dimethoxyflavone | Cyclin-dependent kinase 2 (CDK2) | Interaction with Leu83 residue; hydrogen bonding with the C-ring carbonyl group. | imrpress.com |

| Natural Flavonoid Derivatives | Acetylcholinesterase (AChE) | Docking revealed vital interactions and binding conformations of inhibitors in the active site. | globalresearchonline.net |

| 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone | Protein Tyrosine Phosphatase 1B (PTP-1B) | Predicted high affinity for the allosteric site of the enzyme. | nih.gov |

Analytical Methodologies for Quantification and Quality Control of Dimethoxyflavones

Chromatographic Techniques for Quantitative Analysis

Chromatography is a cornerstone for the separation and quantification of individual flavonoids from complex mixtures. The choice of technique depends on the volatility and polarity of the compound, as well as the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of methoxyflavones. nih.govresearchgate.net When coupled with a Diode Array Detector (DAD), HPLC allows for both quantification and preliminary identification based on the compound's UV-Vis absorption spectrum. nih.govjppres.com The method typically involves a reversed-phase column (e.g., C18) and a gradient elution system using a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. jppres.comoup.com

For instance, a study on Kaempferia parviflora used HPLC-DAD to determine the content of various methoxyflavones. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The DAD detector measures absorbance across a range of wavelengths simultaneously, providing a UV spectrum for each peak, which aids in peak identification and purity assessment. uc.pt Flavones typically exhibit two major absorption bands in their UV spectra: Band I (320-385 nm) and Band II (250-285 nm). uc.pt The precise position of these bands can offer clues about the oxygenation pattern of the flavone (B191248) nucleus. uc.pt

Table 1: Example HPLC-DAD Parameters for Flavonoid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Eclipse Plus C18 (250 mm × 4.6 mm, 5 μm) | jppres.com |

| Mobile Phase | A: Phosphoric acid (pH=2); B: Acetonitrile (Gradient Elution) | jppres.com |

| Flow Rate | 0.6 mL/min | jppres.com |

| Detection | Diode Array Detector (DAD) | jppres.com |

| Wavelengths | 280 nm, 310.8 nm, 370.4 nm | jppres.com |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful tool for the analysis of methoxyflavones. myfoodresearch.com This technique is suitable for volatile and thermally stable compounds. Methoxyflavones, being relatively less polar than their hydroxylated counterparts, can be amenable to GC analysis. In some cases, derivatization (e.g., silylation) may be performed to increase volatility and improve chromatographic behavior. unesp.br

In a study analyzing the components of Kaempferia parviflora extracts, GC-MS was used to separate and identify a total of 10 methoxyflavone aglycones. myfoodresearch.com The separation occurs in a capillary column, and the eluted compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that serves as a chemical fingerprint for identification. myfoodresearch.comresearchgate.net

Table 2: Application of GC-MS in Methoxyflavone Analysis

| Application | Key Finding | Source |

|---|---|---|

| Identification of Methoxyflavones in Kaempferia parviflora | Successfully separated and identified 10 different methoxyflavones from rhizome extracts. | myfoodresearch.com |

| Analysis of Flavonoids in Propolis | GC-MS analyses were performed after silylation of the samples to identify flavonoid components. | unesp.br |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically under 2 μm), UHPLC systems can operate at higher pressures, leading to dramatically increased resolution, higher sensitivity, and significantly shorter analysis times. mdpi.commdpi.com This makes UHPLC particularly valuable for high-throughput screening and for analyzing complex samples containing numerous related compounds.

UHPLC systems are commonly coupled with DAD or mass spectrometry detectors for comprehensive qualitative and quantitative analysis. oup.comoup.com A validated UHPLC-DAD method for quantifying reference compounds, including flavonoids, demonstrated excellent linearity (r² > 0.9997) and low limits of detection (LOD) and quantification (LOQ), in the range of 0.2–0.5 µg/mL and 0.5–1.0 µg/mL, respectively. oup.com

Table 3: Typical UHPLC System Parameters for Flavonoid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Waters ACQUITY UPLC® BEH C18 (2.1 × 100 mm, 1.7 μm) | mdpi.com |

| Mobile Phase | A: H₂O with 0.1% Acetic Acid; B: CH₃CN with 0.1% Acetic Acid (Gradient Elution) | mdpi.com |

| Flow Rate | 0.3 mL/min | oup.com |

| Column Temperature | 40 °C | mdpi.comoup.com |

| Injection Volume | 2 µL | mdpi.comoup.comnih.gov |

Gas Chromatography (GC) Methodologies

Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantification of total flavonoid content, and in some cases, specific flavonoids if they are sufficiently pure. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

All flavonoids possess aromatic systems that act as chromophores, leading to characteristic absorption spectra in the UV-Vis region. nih.gov The flavone skeleton typically produces two main absorption maxima: Band I between 320 and 385 nm, corresponding to the B-ring cinnamoyl system, and Band II between 250 and 285 nm, related to the A-ring benzoyl system. uc.pt The exact wavelengths (λmax) of these bands are influenced by the substitution pattern on the rings. ugm.ac.id For example, a study on the synthesis of 7-hydroxy-3',4'-dimethoxyflavone reported UV absorption bands at 261 nm and 287 nm, which suggested the presence of a flavone skeleton. ugm.ac.id While useful for total flavonoid quantification using methods like the aluminum chloride colorimetric assay, its application for quantifying a specific compound like 7,3'-Dimethoxyflavone requires the absence of other interfering substances that absorb at the same wavelength. jppres.com

Table 4: UV Absorption Maxima (λmax) for Selected Flavonoids

| Compound | λmax (nm) in Methanol (B129727) | Source |

|---|---|---|

| 7-Hydroxy-3',4'-dimethoxyflavone | 261, 287 | ugm.ac.id |

| 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone | 254, 359 | jppres.com |

| 5,7,3',4'-Tetrahydroxy-3-methoxyflavone | 255, 360 | jppres.com |

Mass Spectrometry (MS) in Quantitative Assays

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method like HPLC or UHPLC, it provides unparalleled sensitivity and selectivity for the quantification of specific compounds, even at very low concentrations in complex biological matrices. nih.gov

Tandem Mass Spectrometry (MS/MS) is the gold standard for selective detection and quantification in complex mixtures. nih.govtandfonline.com In an LC-MS/MS system, compounds eluting from the LC column are ionized (commonly using electrospray ionization, ESI) and enter the first mass analyzer, which selects the molecular ion (precursor ion) of the target analyte, such as the [M+H]⁺ ion for this compound (m/z 283.09). This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer.

This process, often performed in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, is highly specific because the instrument only monitors for a specific transition from a precursor ion to a product ion. researchgate.net This allows for accurate quantification even in the presence of co-eluting compounds with the same mass. Studies on related compounds like 3',4'-dimethoxyflavone (B191118) have utilized LC-MS/MS to determine oxidation products, analyzing the specific fragment ions to identify metabolites. nih.gov The high sensitivity of this method is demonstrated in a validated LC-MS/MS assay for 5,7-dimethoxyflavone (B190784), which achieved a lower limit of quantification (LLOQ) of 2 ng/mL in mouse plasma. nih.gov

Table 5: Example LC-MS/MS Parameters for Flavonoid Analysis

| Parameter | Description | Source |

|---|---|---|

| System | ACQUITY UPLC I-Class system coupled to a Xevo TQ-S tandem quadrupole mass spectrometer | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) / Selected Ion Monitoring (SIM) | nih.govresearchgate.net |

| Example Transition (ATE) | m/z 313.1 → 298.1 | researchgate.net |

| Sensitivity (LLOQ for 5,7-DMF) | 2 ng/mL | nih.gov |

Method Validation Parameters

The validation of an analytical method is essential to demonstrate its suitability for the intended analysis. This process assesses various performance characteristics to ensure the reliability of the results.

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and is expressed by the correlation coefficient (R²) of the calibration curve. For flavonoid analysis using High-Performance Liquid Chromatography (HPLC), excellent linearity is commonly achieved, with R² values typically exceeding 0.999. nih.govscielo.br

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined based on the signal-to-noise (S/N) ratio, commonly at a ratio of 3:1. nih.govsemanticscholar.org

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is also frequently established based on the S/N ratio, typically 10:1. nih.govsemanticscholar.org

While specific data for this compound is not available, studies on other dimethoxyflavones provide an insight into the expected ranges for these parameters. For instance, in an HPLC analysis of various flavonoids, the LOD and LOQ were found to be in the ranges of 0.01–0.28 µg/mL and 0.02–0.55 µg/mL, respectively. scielo.br Another study on methoxyflavones reported LOD and LOQ values ranging from 0.05–1.20 µg/ml and 0.15–2.00 µg/ml, respectively. nih.gov

Table 1: Representative Linearity, LOD, and LOQ Data for Flavonoid Analysis This table is illustrative and based on data for related flavonoids, not specifically this compound.

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 0.1 - 200 µg/mL | nih.govscielo.br |

| Correlation Coefficient (R²) | > 0.999 | nih.govscielo.br |

| Limit of Detection (LOD) | 0.01 - 1.2 µg/mL | nih.govscielo.br |

| Limit of Quantification (LOQ) | 0.02 - 2.0 µg/mL | nih.govscielo.br |

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Intra-day precision (or repeatability) is assessed by analyzing the same sample multiple times within the same day.

Inter-day precision (or intermediate precision) is determined by analyzing the same sample on different days to account for variations in environmental conditions and analysts.

For HPLC methods quantifying flavonoids, the RSD for both intra-day and inter-day precision is generally expected to be low, often below 5%, indicating high precision. nih.gov For example, a study on methoxyflavones showed intra-day and inter-day precision with RSD values ranging from 0.25% to 4.49% and 1.84% to 3.78%, respectively. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated. High recovery rates, typically between 95% and 105%, indicate good accuracy. nih.govscielo.br In a study of various flavonoids, spike recoveries were found to be in the range of 95.02% to 106.17%. scielo.br

Table 2: Representative Precision and Accuracy Data for Flavonoid Analysis This table is illustrative and based on data for related flavonoids, not specifically this compound.

| Parameter | Typical Value/Range | Reference |

| Intra-day Precision (%RSD) | < 4.5% | nih.gov |

| Inter-day Precision (%RSD) | < 4.0% | nih.gov |

| Accuracy (Recovery %) | 95% - 107% | nih.govscielo.br |

Pre Clinical Research Paradigms and Translational Outlook for Dimethoxyflavones

In Vivo Efficacy Studies in Animal Models

While specific in vivo studies on 7,3'-Dimethoxyflavone are not extensively detailed in the provided search results, the broader class of dimethoxyflavones has been investigated in various animal models, suggesting potential avenues for future research on this specific compound.

Xenograft Models: Related dimethoxyflavone compounds have shown efficacy in xenograft models of human cancer. For instance, 3',4'-dimethoxyflavone (B191118) is noted for its use in xenograft models of human cancer in mice. medchemexpress.com Furthermore, a study on 5,7,3'-trihydroxy-3,4'-dimethoxyflavone in an athymic nude mouse xenograft model demonstrated its ability to inhibit the growth of human leukemia cells. ulpgc.es In a Calu-3 subcutaneous xenograft model, a polysaccharide of Scutellaria barbata, which contains various flavonoids, exhibited significant antitumor activity. ljmu.ac.uk The combination of a flavonoid derivative with paclitaxel (B517696) reduced tumor volume by 57% in an A549/T xenograft model, showcasing the potential of flavonoid compounds in cancer treatment. mdpi.com

Ischemia Models: Research on a water-soluble derivative of cirsiliol (B191092) (3',4',5-trihydroxy-6,7-dimethoxyflavone) in a gerbil model of brain ischemia showed its potential in inhibiting leukotriene production, which is implicated in the pathophysiological changes following ischemia. ahajournals.org This suggests that other dimethoxyflavones, potentially including this compound, could have therapeutic effects in ischemia-related conditions.

Diabetic Rat Models: Studies on 5,7-dimethoxyflavone (B190784) in streptozotocin (B1681764) (STZ)-induced diabetic rats have demonstrated significant antidiabetic and hypolipidemic effects. nih.gov Oral administration of 5,7-dimethoxyflavone reduced blood glucose and glycosylated hemoglobin, while increasing insulin (B600854) and C-peptide levels. nih.gov It also improved the lipid profile by reducing serum triglycerides, total cholesterol, and low-density lipoproteins. nih.gov Histopathological examination revealed that 5,7-dimethoxyflavone protected the integrity of pancreatic β-cells. nih.gov These findings highlight the potential of dimethoxyflavones in managing diabetes.

Potential for Novel Therapeutic Agent Development

The diverse biological activities of this compound and related compounds underscore their potential for development as novel therapeutic agents across various disease areas.

Research has indicated that this compound possesses antiproliferative activity. It exhibited the highest cytotoxicity against HL60 leukemia cells among a series of synthetic polymethoxyflavones, with the 3'-methoxy group and A-ring methoxylation being crucial for its activity. This suggests that the electron-donating methoxy (B1213986) groups enhance its interaction with cellular targets. In contrast, a hydroxylated analog, 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (B1249847), showed antiproliferative effects in breast cancer models (EMT-6 and MCF-7 cells), which was attributed to both its cytotoxic and antioxidant properties due to the hydroxyl groups.

Other related dimethoxyflavones have also shown promise as anti-cancer agents. For example, 5,7-dimethoxyflavone has been reported to have antineoplastic effects and inhibits the proliferation of cancer cell lines, including oral squamous cell carcinoma and breast cancer cells. nih.govmedchemexpress.com It has been shown to be a more potent inhibitor of cell proliferation than its unmethylated counterparts. nih.gov Furthermore, tricin (B192558) (4',5,7-trihydroxy-3',5'-dimethoxyflavone) has demonstrated potent antiangiogenic activity by downregulating VEGFR2 signal transduction and inhibiting the expression of VEGF. spandidos-publications.comspandidos-publications.com

Table 1: Anti-Cancer Activity of Dimethoxyflavone Compounds

| Compound | Cancer Model | Key Findings | Source |

|---|---|---|---|

| This compound | HL60 leukemia cells | Highest cytotoxicity among synthetic PMFs; 3'-methoxy group and A-ring methoxylation are critical for activity. | |

| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone | Human leukemia cells (athymic nude mouse xenograft) | Inhibited tumor growth. | ulpgc.es |

| Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) | Human umbilical vein endothelial cells (HUVECs), chick embryo chorioallantoic membrane | Potent antiangiogenic activity; suppressed proliferation, invasion, and tube formation of HUVECs. | spandidos-publications.comspandidos-publications.com |

| 5,7-Dimethoxyflavone | Oral squamous cell carcinoma (SCC-9), breast cancer (MCF-7), liver cancer (HepG2) | Inhibited proliferation; induced apoptosis and cell cycle arrest in HepG2 cells. | nih.gov |

This compound is being studied for its neuroprotective properties. biosynth.com Research suggests it can influence various cellular processes that may ameliorate conditions like certain neurodegenerative diseases. biosynth.com The neuroprotective effects of flavonoids are often linked to their ability to combat oxidative stress, a key factor in neurodegeneration. biosynth.com

A related compound, 3',4'-dimethoxyflavone, has been identified as a novel neuroprotective inhibitor of parthanatos, a specific pathway of neuronal death. nih.govnih.gov It protected cortical neurons against cell death induced by NMDA. nih.govnih.gov Another dimethoxyflavone, 5-hydroxy-7,8-dimethoxyflavone, is considered a potential therapeutic agent for Parkinson's disease through its modulation of various proteins and pathways, including the dopaminergic system. biointerfaceresearch.com Furthermore, 7,8-dihydroxyflavone (B1666355) and its methylated metabolites can penetrate the blood-brain barrier and have shown therapeutic efficacy in animal models of various neurological diseases. researchgate.net

The potential of dimethoxyflavones as antidiabetic agents is a promising area of research. As previously mentioned, 5,7-dimethoxyflavone has demonstrated significant antidiabetic effects in STZ-induced diabetic rats. nih.gov It not only lowered blood glucose but also improved lipid profiles and protected pancreatic β-cells. nih.gov The methylated nature of these flavones is believed to enhance their metabolic stability, making them potentially more effective as antidiabetic agents. nih.gov

Another compound, (2S)-3',4'-methylenedioxy-5,7-dimethoxyflavone, has shown promising antidiabetic activity through α-glucosidase inhibition and has demonstrated good stability and favorable binding energy in molecular docking studies. jppres.com The antidiabetic potential of flavonoids is often attributed to their ability to modulate glucose metabolism and protect against oxidative stress. nih.govmdpi.com

Table 2: Antidiabetic Properties of Dimethoxyflavone Compounds

| Compound | Model | Key Findings | Source |

|---|---|---|---|

| 5,7-Dimethoxyflavone | Streptozotocin-induced diabetic rats | Reduced blood glucose and glycosylated hemoglobin; increased insulin and C-peptide; improved lipid profile; protected pancreatic β-cells. | nih.gov |

| (2S)-3',4'-methylenedioxy-5,7-dimethoxyflavone | In silico (molecular docking) | Promising antidiabetic activity through α-glucosidase inhibition; good stability and binding energy. | jppres.com |

Flavonoids, including dimethoxyflavones, have been investigated for their antimicrobial properties. researchgate.netnih.gov For example, 5-hydroxy-7,4'-dimethoxyflavone has been shown to be an effective antifungal agent against Candida albicans. researchgate.net It also exhibited synergistic activity when combined with the conventional antifungal drug miconazole (B906). researchgate.net Another study reported that 5,6,4'-trihydroxy-7,3'-dimethoxyflavone has antimicrobial activity. researchgate.net The antimicrobial action of flavonoids is thought to involve various mechanisms, including inhibition of microbial enzymes and interference with microbial cell membranes. nih.gov

Antidiabetic Compounds

Future Research Directions and Emerging Areas

The promising preclinical data on this compound and related compounds pave the way for several future research directions. Further in vivo studies are crucial to validate the therapeutic potential observed in in vitro and animal models for specific disease indications. Elucidating the precise mechanisms of action, including the identification of specific molecular targets, will be essential for rational drug design and development.

Emerging areas of research could include exploring the synergistic effects of this compound with existing drugs, as demonstrated with other flavonoids, to enhance therapeutic efficacy and overcome drug resistance. researchgate.net Investigating the role of this compound in modulating the gut microbiome and its impact on various diseases is another promising avenue. Furthermore, the development of novel drug delivery systems could help improve the bioavailability and targeted delivery of this compound, thereby maximizing its therapeutic potential. The continued exploration of the vast chemical space of dimethoxyflavones is likely to uncover new compounds with unique and potent biological activities.

Elucidation of Unexplored Mechanisms of Action and Cellular Mediators

While this compound is recognized for its antioxidant and anti-inflammatory activities, the full scope of its mechanisms and the cellular components it interacts with remain under investigation. The compound is known to scavenge free radicals, thereby mitigating oxidative stress. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokine production and enzymes like cyclooxygenase-2. In the context of cancer, it has been shown to induce apoptosis by activating caspases and disrupting the mitochondrial membrane potential, in addition to modulating cell proliferation through pathways such as PI3K/Akt and MAPK.

However, many of the finer details of these interactions are still being explored. For instance, while it is understood that the methoxy groups at the 7 and 3' positions are key to its activity, the precise way these groups influence interactions with specific cellular targets is an area of active research. The compound's potential neuroprotective properties and its influence on various cellular processes that could ameliorate conditions like certain neurodegenerative diseases are also being investigated. biosynth.com

Future research will likely focus on identifying novel protein targets and signaling cascades affected by this compound. Advanced methodologies, such as proteomics and metabolomics, could provide a more comprehensive understanding of its cellular effects. This deeper knowledge will be crucial for fully harnessing its therapeutic potential.

Synergistic Effects in Combination Therapies

The potential for this compound to enhance the efficacy of other therapeutic agents is a promising area of research. While direct studies on this compound in combination therapies are limited, research on similar methoxyflavones provides a strong rationale for its investigation in this context. For example, methoxyflavones extracted from Kaempferia parviflora have demonstrated synergistic effects when combined with the antibiotic gentamicin (B1671437) against carbapenem-resistant bacteria. nih.gov

Another study highlighted the synergistic antifungal activity of 5-hydroxy-7,4'-dimethoxyflavone when combined with the antifungal drug miconazole against Candida albicans. nih.govresearchgate.net This combination resulted in a fungicidal effect, whereas each compound alone was only fungistatic. nih.gov The study suggested that the flavonoid might work by inhibiting drug efflux pumps in the fungal cells, thereby increasing the intracellular concentration and efficacy of miconazole. nih.gov

These findings suggest that this compound could potentially be used to:

Overcome drug resistance: By inhibiting mechanisms that bacteria or cancer cells use to evade treatment.

Lower required doses: Potentially reducing the side effects of more toxic therapies.

Enhance therapeutic outcomes: By targeting multiple pathways simultaneously.

Further research is needed to explore the synergistic potential of this compound with a range of conventional drugs, including chemotherapeutic agents and antibiotics.

Advanced Enzyme-Based Synthesis for Flavonoids

The production of this compound and other flavonoids for research and potential therapeutic use relies on efficient and specific synthesis methods. While classical chemical synthesis methods like the Algar-Flynn-Oyamada (AFO) reaction are established, they can present challenges such as competing side reactions. The AFO reaction, for instance, involves the oxidative cyclization of a chalcone (B49325) precursor, which can yield the desired flavone (B191248) but may also produce unwanted byproducts.

To overcome these limitations, enzyme-based synthesis offers a promising alternative. This approach utilizes the high selectivity of enzymes to achieve specific modifications of the flavonoid backbone. For the synthesis of this compound, O-methyltransferases (OMTs) are particularly relevant. These enzymes can catalyze the transfer of a methyl group from a donor molecule, such as S-adenosylmethionine (SAM), to a specific hydroxyl group on a flavonoid precursor.

A potential enzymatic route to this compound could involve a two-step process using different OMTs with specificities for the 7- and 3'-hydroxyl groups of a precursor molecule like kaempferol (B1673270) or apigenin. This method has the potential for high yields and avoids the use of harsh chemical reagents.

Table 1: Comparison of Synthesis Methods for this compound

| Method | Description | Advantages | Disadvantages |

| Algar-Flynn-Oyamada (AFO) Reaction | Chemical synthesis involving the oxidative cyclization of a chalcone precursor. | Well-established method. | Can have competing side reactions, leading to lower yields. |

| Enzyme-Based Synthesis | Utilizes O-methyltransferases (OMTs) to specifically methylate hydroxyl groups on a flavonoid precursor. | High selectivity, potentially higher yields, and environmentally friendly. | May require optimization of enzyme and reaction conditions. |

Exploration of Structure-Function Relationships

The biological activity of flavonoids is intricately linked to their chemical structure, including the number and position of hydroxyl and methoxy groups. Understanding these structure-function relationships is crucial for designing more potent and selective flavonoid-based therapeutics.

For this compound, the methoxy groups at the 7 and 3' positions are defining features. Methoxy groups generally increase the lipophilicity of flavonoids, which can enhance their metabolic stability and ability to cross cell membranes. However, this can also reduce water solubility.

Studies on a variety of flavonoids have provided insights into how different substitutions affect activity:

Hydroxyl Groups: The presence and position of hydroxyl groups can be critical. For example, a 3-hydroxyl group can enhance metal-chelating and antioxidant effects.

Methoxy Groups: The introduction of methoxy groups can significantly alter biological activity. For instance, the addition of a 4'-methoxy or 3',4'-dimethoxy group to 5,7-dihydroxyflavone dramatically increases its inhibitory activity against the enzyme P450 1B1. nih.gov

The specific arrangement of methoxy groups in this compound likely contributes to its unique profile of biological activities, including its antioxidant and anti-inflammatory properties. Further research comparing the activity of this compound with its hydroxylated counterparts and other dimethoxyflavone isomers will be essential to fully elucidate its structure-function relationships.

Potential Applications in Functional Foods and Nutraceuticals

Given its natural origin and biological activities, this compound holds potential for use in functional foods and nutraceuticals. biosynth.com Functional foods are those that offer health benefits beyond basic nutrition, while nutraceuticals are products derived from food sources that are sold in medicinal forms.

The antioxidant and anti-inflammatory properties of this compound make it an attractive candidate for products aimed at promoting general health and wellness. Its potential to mitigate oxidative stress is particularly relevant, as this process is implicated in a wide range of chronic diseases and the aging process.

Several other dimethoxyflavones are already being explored for their health-promoting properties. For instance, 5,2'-Dimethoxyflavone is being investigated for its potential therapeutic applications in cardiovascular diseases and neurodegenerative disorders and is used in the development of nutraceuticals. Similarly, 3-Hydroxy-3',4'-dimethoxyflavone (B1596399) is being explored for incorporation into nutraceuticals and functional foods due to its antioxidant and anti-inflammatory benefits.

Before this compound can be widely used in functional foods or as a nutraceutical, further research is needed to establish its bioavailability, and metabolic fate in humans. However, the existing evidence for its beneficial biological activities provides a strong foundation for its future development in this area.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7,3'-Dimethoxyflavone, and how do reaction conditions influence yield?

- Methodology : this compound is synthesized via the Baker-Venkataraman method. Key steps include:

Methylation : Selective protection of hydroxyl groups using dimethyl sulfate under reflux with K₂CO₃ in acetone (yield: ~47%) .

Condensation : Reaction of 2’-hydroxy-6’-methoxyacetophenone with 3,4-dimethoxybenzoic acid using dicyclohexylcarbodiimide (DCC) and DMAP in dichloromethane .

Cyclization : Treatment with H₂SO₄ in acetic acid at 100°C to form the flavone backbone (yield: ~93%) .

- Critical Parameters : Excess dimethyl sulfate increases undesired byproducts, while precise temperature control during cyclization minimizes decomposition.

Q. How can this compound be distinguished from structurally similar methoxylated flavones using spectroscopic techniques?

- Analytical Workflow :

- ¹H-NMR : Key signals include δ 3.84–3.87 ppm (methoxy groups) and δ 6.87–7.90 ppm (aromatic protons), with coupling patterns distinguishing substitution positions .

- LC-MS/MS : Negative ion mode ([M-H]⁻ at m/z 314.08) with CID fragmentation reveals loss of methoxy (-32 Da) and hydroxyl (-18 Da) groups .

Advanced Research Questions

Q. What mechanistic insights explain the anti-inflammatory activity of this compound in cellular models?

- Experimental Design :

Target Identification : Use molecular docking to assess interactions with COX-2 or NF-κB pathways.

In Vitro Assays : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC₅₀ values typically <10 µM for bioactive flavones) .

Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3,7-dihydroxy-3',4'-dimethoxyflavone) to identify critical substituents .

- Data Interpretation : Methoxy groups at C7 and C3' enhance membrane permeability, while hydroxyl groups at C3 and C4' mediate hydrogen bonding with catalytic residues .

Q. How do microbial metabolism studies inform the pharmacokinetic stability of this compound?

- Methodology :

- Microbial Models : Ferment with Mucor ramannianus or Aspergillus flavus to predict mammalian metabolic pathways .

- Metabolite Profiling : Use HPLC-PDA/HRMS to detect phase I metabolites (e.g., demethylation at C7/C3') and phase II conjugates (glucuronides) .

- Key Findings : Methoxy groups at C7/C3' reduce susceptibility to oxidative metabolism compared to hydroxylated analogs, improving metabolic stability .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Root Causes :

- Purity Variability : Impurities in plant extracts (e.g., co-eluting protocatechuic acid) may skew anti-diabetic assays .

- Assay Conditions : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or ROS detection methods (DCFH-DA vs. lucigenin) impact IC₅₀ reproducibility .

- Mitigation :

Use HPLC-purified compounds (>95% purity) with orthogonal characterization (NMR, HRMS) .

Standardize assay protocols (e.g., ROS quantification via electron paramagnetic resonance) .

Methodological Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.